5-Bromo-2-butoxyaniline chemical structure and SMILES
5-Bromo-2-butoxyaniline chemical structure and SMILES
The following technical monograph details the chemical identity, physicochemical properties, synthesis, and applications of 5-Bromo-2-butoxyaniline . This guide is designed for researchers in medicinal chemistry and process development.[1][2]
[2]
Chemical Identity & Structure
5-Bromo-2-butoxyaniline is a halogenated aniline derivative characterized by a benzene core substituted with an amino group, a bromine atom, and a butoxy ether chain.[2] It serves as a versatile building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands, where the aniline nitrogen and the aryl bromide provide orthogonal handles for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura).[1][2]
Nomenclature & Identifiers[1][2][3][4][5][6][7][8][9]
| Identifier Type | Value |
| IUPAC Name | 5-Bromo-2-butoxybenzenamine |
| Common Name | 5-Bromo-2-butoxyaniline |
| CAS Registry Number | 946664-87-5 |
| Molecular Formula | C₁₀H₁₄BrNO |
| Molecular Weight | 244.13 g/mol |
| SMILES | CCCCOc1ccc(Br)cc1N |
| InChI Key | InChI=1S/C10H14BrNO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3,12H2 |
Structural Analysis
The molecule features a 1,2,4-substitution pattern on the benzene ring:
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Position 1 (Amino): A primary amine (-NH₂) acting as a nucleophile or directing group.[1][2]
-
Position 2 (Butoxy): An electron-donating alkoxy group (-OCH₂CH₂CH₂CH₃) that increases electron density, particularly at the para position (relative to itself), and influences solubility/lipophilicity.[1][2]
-
Position 5 (Bromo): A halogen substituent located para to the butoxy group and meta to the amine.[1][2] This position is highly reactive toward palladium-catalyzed oxidative addition.[1][2]
Figure 1: Connectivity map of 5-Bromo-2-butoxyaniline showing the 1,2,5-substitution pattern.[2]
Physicochemical Properties[1][2][4][5][6][7][8][9]
Understanding the physical state and solubility profile is critical for assay development and formulation.[1][2]
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) or low-melting mass | Alkyl chain disrupts crystal packing compared to methoxy analogs.[2] |
| Melting Point | 45–55 °C (Predicted) | Lower than 5-bromo-2-anisidine (MP 97°C) due to butyl flexibility.[1][2] |
| Boiling Point | ~310 °C at 760 mmHg (Predicted) | High boiling point due to polarity and molecular weight.[1][2] |
| LogP (Octanol/Water) | ~3.2 | Moderate lipophilicity; suitable for CNS drug scaffolds.[1][2] |
| pKa (Conjugate Acid) | ~3.5–4.0 | The electron-withdrawing bromine reduces the basicity of the aniline.[1][2] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poorly soluble in water; requires organic co-solvent.[1][2] |
Synthesis & Manufacturing
The synthesis of 5-Bromo-2-butoxyaniline typically follows a regioselective route starting from 2-nitrophenol .[2] This pathway avoids the formation of N-alkylated byproducts common when starting from aminophenols.[1][2]
Synthetic Route: Nitration-Alkylation-Bromination-Reduction[2]
-
Alkylation: 2-Nitrophenol is alkylated with 1-bromobutane to form 1-butoxy-2-nitrobenzene.[2]
-
Bromination: Electrophilic aromatic substitution occurs para to the strongly activating butoxy group (and meta to the nitro group), yielding 4-bromo-1-butoxy-2-nitrobenzene.[2]
-
Reduction: The nitro group is selectively reduced to the amine using Iron/Acid or Catalytic Hydrogenation.[1][2]
Figure 2: Step-wise synthetic pathway ensuring correct regiochemistry.
Detailed Protocol (Step 3: Reduction)
Note: This is a generalized protocol based on standard aromatic nitro reduction.
-
Reagents: 4-Bromo-1-butoxy-2-nitrobenzene (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).
-
Solvent: Ethanol/Water (4:1 v/v).
-
Procedure:
Analytical Characterization
To validate the identity of 5-Bromo-2-butoxyaniline, the following spectral features are diagnostic.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
Aromatic Region:
-
δ ~6.85 ppm (d, J=8.5 Hz, 1H): Proton at C3 (Ortho to Butoxy).[1][2]
-
δ ~6.75 ppm (d, J=2.0 Hz, 1H): Proton at C6 (Ortho to Amino, Meta to Br).[1][2]
-
δ ~6.80 ppm (dd, J=8.5, 2.0 Hz, 1H): Proton at C4 (Meta to Butoxy, Ortho to Br).[1][2] Note: Shifts may vary slightly; the coupling pattern (d, d, dd) is key.
-
-
Aliphatic Region:
-
Amine:
Mass Spectrometry (LC-MS)[2]
-
Isotope Pattern: A distinct 1:1 doublet ratio for the molecular ion peaks (244/246) confirms the presence of a single Bromine atom.[1][2]
Applications in Drug Discovery[1][2]
5-Bromo-2-butoxyaniline is a "privileged structure" intermediate.[2] Its applications focus on creating libraries of biologically active heterocycles.[1][2]
-
Kinase Inhibitors: The aniline nitrogen is often acylated or coupled to pyrimidines/quinazolines to form the hinge-binding motif of Tyrosine Kinase Inhibitors (TKIs).[1][2] The butoxy tail extends into the solvent-exposed region or hydrophobic pocket of the enzyme (e.g., BTK or EGFR pockets).[1][2]
-
Cross-Coupling Scaffold:
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[2][3][4] |
| H315 | Causes skin irritation.[1][2][3][4][5] |
| H319 | Causes serious eye irritation.[1][2][3][4][5] |
| H335 | May cause respiratory irritation.[1][2][3][4][5] |
Precautions:
-
Handle in a fume hood to avoid inhalation of dust/vapors.[1][2]
-
Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine, which can darken over time.[1][2]
References
-
PubChem Compound Summary. 5-Bromo-2-butoxyaniline (Structure & Properties). National Center for Biotechnology Information.[1][2] [1][2][3][4]
-
Fluorochem Ltd. Safety Data Sheet: 5-Bromo-2-butoxyaniline (CAS 946664-87-5).[2][6][7][1][2]
-
BLD Pharm. Product Analysis: 5-Bromo-2-butoxyaniline.[2][6][7][1][2]
-
Huateng Pharma. Chemical Reagents Catalog: 5-Bromo-2-butoxyaniline.[2][7][8][1][2]
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